
(3-Formylphenyl) 3-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Formylphenyl) 3-fluorobenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including drug discovery and material science. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Scientific Research Applications
Monitoring Progress of Aldol Reactions
A novel fluorogenic aldehyde bearing a 1,2,3-triazole moiety, closely related to (3-Formylphenyl) 3-fluorobenzenesulfonate, has been developed for monitoring the progress of aldol reactions. This compound is non-fluorescent in aqueous solutions but shows significant fluorescence upon reaction, aiding in the real-time observation of aldol reaction processes (Guo & Tanaka, 2009).
Synthesis of Derivatives
Research on the synthesis of 3-Formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes highlights the versatility of this compound in chemical synthesis. The key step involves the conversion of aldehyde bisulfite adducts to target compounds, demonstrating the compound's role in the synthesis of chemically significant derivatives (Bao et al., 2017).
Liquid Crystalline Media for Smart Windows and Displays
Fluorinated derivatives, including those related to this compound, have been synthesized and used as components of mixtures for smart windows and memory displays. These compounds contribute to the development of materials with a broad temperature range of the monolayer smectic A phase, offering innovative solutions for display technologies (Dabrowski et al., 2017).
Enantioselective Fluorination
Studies on the enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamides demonstrate the chemical's role in enhancing reactivity and selectivity in fluorination reactions. This research contributes to the development of pharmaceuticals and agrochemicals by providing a method for obtaining 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).
Fluorescent Probes for Biological Detection
A fluorescent probe based on an albumin-binding fluorophore and effective masking reagent has been developed for facile detection of H2S in serum. This probe, utilizing a structure similar to this compound, demonstrates high selectivity and accuracy for H2S detection, highlighting its potential in medical diagnostics and research (Lee et al., 2020).
Supramolecular Assembly
Research on the supramolecular assembly of 2- and 4-formylphenyl arylsulfonates, including structures related to this compound, has provided insights into the operational role of noncovalent interactions in designing supramolecular architectures. This work emphasizes the importance of halogen-bonding interactions in rationalizing solid-state crystal structures, contributing to the field of crystal engineering (Andleeb et al., 2018).
properties
IUPAC Name |
(3-formylphenyl) 3-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4S/c14-11-4-2-6-13(8-11)19(16,17)18-12-5-1-3-10(7-12)9-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGBEKRVKSINIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



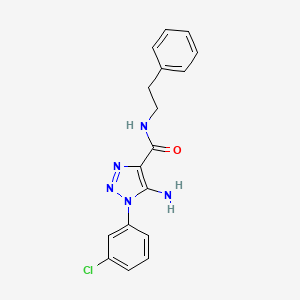
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid](/img/structure/B2934182.png)
![2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol](/img/structure/B2934183.png)
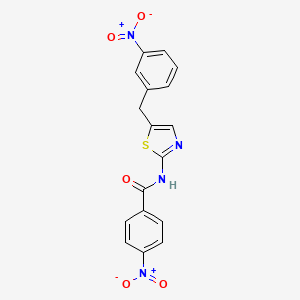
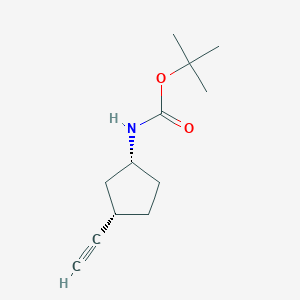
![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)
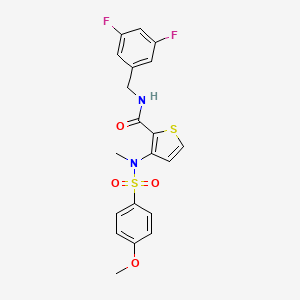
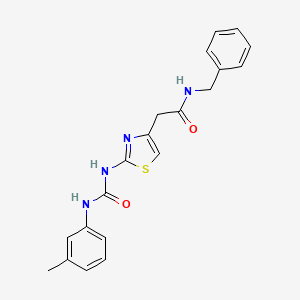
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)
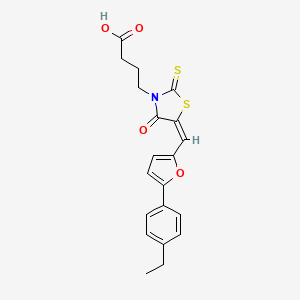

![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)